molecular formula C10H18N4O2 B5528646 1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE

1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE

Cat. No.: B5528646
M. Wt: 226.28 g/mol
InChI Key: XSFSYYOZVAYMLW-UHFFFAOYSA-N
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Description

1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes multiple ethyl and methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-DIETHYL-3,4-DIMETHYL-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOLE-2,5-DIONE is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and physical properties

Properties

IUPAC Name

3,4-diethyl-1,6-dimethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-5-13-8-7(11(3)9(13)15)12(4)10(16)14(8)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFSYYOZVAYMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(N(C1=O)C)N(C(=O)N2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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